2-bromo-6-(2-fluoropropan-2-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-(2-fluoropropan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICLCJOOPLSQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 2 Bromo 6 2 Fluoropropan 2 Yl Pyridine
Reaction Mechanisms of C-Br Bond Functionalization
The C-Br bond at the C2 position of the pyridine (B92270) ring is a versatile handle for introducing a wide array of functional groups. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions, where the bond's reactivity is influenced by the electron-deficient nature of the pyridine ring and the steric hindrance imposed by the adjacent 2-fluoropropan-2-yl group.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the site of the C-Br bond.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound. nih.gov The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. bohrium.com For 2-bromo-6-(2-fluoropropan-2-yl)pyridine, the reaction with a boronic acid (R-B(OH)₂) would proceed as follows:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine to form a Pd(II) intermediate. The steric bulk of the 2-fluoropropan-2-yl group can hinder this step, often necessitating the use of bulky, electron-rich phosphine (B1218219) ligands to promote the reaction. nih.gov
Transmetalation: The organic group (R) is transferred from the boron atom to the palladium center. This step is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex. nih.gov
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product, 2-R-6-(2-fluoropropan-2-yl)pyridine, and regenerating the Pd(0) catalyst. bohrium.com
Challenges in this transformation for sterically hindered substrates like this compound include slow rates of oxidative addition and potential catalyst inhibition by the Lewis basic pyridine nitrogen. nih.gov Optimized conditions often involve specific ligands that are both bulky and electron-rich to facilitate the challenging steps of the catalytic cycle. nih.govnih.gov
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Hindered 2-Bromopyridines
| Catalyst | Ligand | Base | Solvent | Typical Substrates | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | Ad₂PⁿBu | LiOᵗBu | Dioxane | 2-Chloro-6-alkylpyridines | nih.gov |
| Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane/H₂O | Pyridine-2-sulfonyl fluoride (B91410) | nih.govnih.govclaremont.eduscholaris.caresearchgate.net |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 2,6-Dichloropyridines | nih.gov |
Buchwald-Hartwig Amination:
This reaction forms a C-N bond by coupling an aryl halide with an amine. researchgate.netresearchgate.net The mechanism is similar to the Suzuki-Miyaura coupling. For this compound, the reaction with an amine (R₂NH) involves:
Oxidative Addition: A Pd(0) complex adds to the C-Br bond to create a Pd(II) species.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base (typically a non-nucleophilic one like sodium tert-butoxide) removes a proton from the amine to form a palladium-amido complex. nih.gov
Reductive Elimination: The aryl and amino groups are eliminated from the palladium, forming the N-aryl or N-heteroaryl amine product and regenerating the Pd(0) catalyst. nih.gov
The steric hindrance from the 2-fluoropropan-2-yl group is a significant factor, often requiring specialized bulky phosphine ligands (e.g., Josiphos, XPhos) to achieve high yields. researchgate.netmdpi.com Practical methods have been developed for the amination of 2-bromopyridines, even with volatile amines, by employing sealed-tube conditions. scholaris.carsc.org
Table 2: Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst | Ligand | Base | Amine Type | Conditions | Reference |
|---|---|---|---|---|---|
| [Pd₂(dba)₃] | (±)-BINAP | NaOᵗBu | Primary Diamine | Toluene, 80 °C | nih.gov |
| Pd(OAc)₂ | dppp | NaOᵗBu | Volatile Amines | Toluene, 80 °C, Sealed Tube | scholaris.carsc.org |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Aromatic Amines | Toluene, 110 °C | mdpi.comnih.gov |
Copper-Catalyzed Transformations
Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a cost-effective alternative to palladium for C-N bond formation. These reactions typically require higher temperatures and often utilize ligands to facilitate the process. The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle, although the precise steps are still a subject of research. For the amination of this compound, a plausible pathway involves:
Formation of a Copper-Amide Complex: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper-amide species.
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, potentially forming a Cu(III) intermediate.
Reductive Elimination: The aryl and amino groups reductively eliminate from the copper center to yield the product and regenerate the active Cu(I) catalyst.
Recent developments have shown that using specific ligands, such as N,N'-diarylbenzene-1,2-diamines, with a mild base like sodium trimethylsilanolate (NaOTMS), can effectively catalyze the amination of base-sensitive aryl bromides. nih.gov Such systems could be applicable to substrates like this compound, mitigating potential side reactions.
Metal-Free C-N Coupling Reactions
While less common, metal-free methods for C-N bond formation exist and typically rely on nucleophilic aromatic substitution (SₙAr) mechanisms. nih.gov For these reactions to occur, the aromatic ring must be sufficiently activated by electron-withdrawing groups. The pyridine ring is inherently electron-deficient, which facilitates SₙAr.
The mechanism proceeds via a two-step addition-elimination sequence:
Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov
Leaving Group Departure: The bromide ion is eliminated, restoring the aromaticity of the ring and yielding the final aminated product.
For this compound, the steric hindrance of the 2-fluoropropan-2-yl group would significantly slow the rate of nucleophilic attack. Therefore, these reactions often require harsh conditions, such as high temperatures and the use of a strong base, to proceed at a reasonable rate. researchgate.net Some metal-free C-N couplings may also proceed through radical pathways or via the formation of highly reactive pyridyne intermediates. nih.govmdpi.com
Reactivity of the C-F Bond in the 2-fluoropropan-2-yl Group
The C-F bond is the strongest single bond in organic chemistry, making it exceptionally stable and difficult to functionalize. nih.gov The tertiary nature of the C-F bond in the 2-fluoropropan-2-yl group presents additional challenges.
Selective C-F Bond Functionalization
The selective cleavage and functionalization of a single, unactivated tertiary C(sp³)-F bond is a formidable synthetic challenge. nih.gov Most successful strategies rely on generating a highly reactive intermediate, such as a carbocation, by facilitating the departure of the fluoride ion.
Mechanistic approaches include:
Lewis Acid Catalysis: Strong Lewis acids like BF₃·OEt₂ or B(C₆F₅)₃ can coordinate to the fluorine atom, weakening the C-F bond and promoting its cleavage to form a tertiary carbocation. nih.gov This carbocation can then be trapped by a nucleophile.
Brønsted Acid Catalysis: Very strong acids or superacids can protonate the fluorine atom, leading to C-F bond scission. nih.govrsc.orgnih.gov
Photoredox Catalysis: This modern approach uses light to initiate a single-electron transfer (SET) process, which can lead to C-F bond cleavage and the formation of a radical intermediate that can be further functionalized.
For this compound, these methods would need to be highly selective to avoid reactions at the more labile C-Br bond or with the pyridine nitrogen. Cryogenic organometallic methods using fluorophilic reagents like organoaluminum compounds have shown promise for C-F functionalization even at very low temperatures. nih.gov
Defluorofunctionalization Reactions
Defluorofunctionalization involves the removal of a fluorine atom along with another atom (typically hydrogen from an adjacent carbon) to form a new functional group, most commonly an alkene. This is an elimination reaction.
For the 2-fluoropropan-2-yl group, a likely defluorinative pathway is dehydrofluorination to form a 2-(prop-1-en-2-yl)pyridine derivative. This E1 or E2 elimination would be promoted by:
Strong Bases: A strong, non-nucleophilic base could abstract a proton from one of the methyl groups, leading to the elimination of fluoride and the formation of a double bond.
Lewis Acids: As described above, Lewis acids can facilitate the departure of the fluoride ion to form a carbocation, which can then lose a proton to form the alkene (E1 mechanism). nih.gov
The functionalization of gem-difluoroalkenes often proceeds via defluorinative pathways, where a C-F bond is cleaved to form a monofluoroalkene. nih.govresearchgate.net While the target compound is not a gem-difluoroalkene, the principles of β-fluoride elimination from organometallic intermediates in these reactions are relevant to understanding potential defluorination pathways. nih.gov
Radical Pathway Investigations
While specific mechanistic studies detailing the radical pathways of this compound are not extensively published, its reactivity can be inferred from comprehensive investigations into the radical reactions of other substituted halopyridines. The generation of pyridyl radicals from bromopyridine precursors is a well-established process, typically initiated through photoredox catalysis.
The generally accepted mechanism commences with a single-electron reduction of the bromopyridine substrate. nih.gov In photoredox catalytic cycles, an excited photocatalyst, such as an iridium complex, reduces the bromopyridine, forming a radical anion. This intermediate is highly transient for bromopyridines and undergoes rapid fragmentation through mesolytic cleavage of the carbon-bromine bond. nih.gov This step is exceptionally fast, in contrast to the corresponding chloro- and especially fluoro-pyridines, whose radical anions are more stable. nih.gov This process yields the 6-(2-fluoropropan-2-yl)pyridin-2-yl radical and a bromide anion.
Once formed, the 6-(2-fluoropropan-2-yl)pyridin-2-yl radical is an ambiphilic species, capable of reacting with both electron-rich and electron-poor substrates. The chemoselectivity of its subsequent reactions can often be controlled by the choice of solvent. For instance, in solvents like 2,2,2-trifluoroethanol (B45653) (TFE), which is a strong hydrogen-bond donor, the pyridyl radical can exhibit electrophilic character and selectively react with electron-rich olefins in hydroarylation reactions. nih.gov Conversely, in solvents like dimethyl sulfoxide (B87167) (DMSO), the radical may engage in radical conjugate addition with electron-poor alkenes. nih.gov
The general scheme for the photoredox-mediated generation and reaction of a pyridyl radical from a model bromopyridine is illustrated in the table below, which showcases the conditions that could be adapted for reactions involving this compound.
| Reaction Type | Model Substrate | Catalyst/Reagents | Solvent | Product Type | Reference |
| Radical Hydroarylation | 2-Bromo-6-methylpyridine | [Ir(ppy)₂(dtbbpy)]PF₆, Hantzsch ester, Cyclohexanethiol | TFE | Alkylated Pyridine | nih.gov |
| Radical Conjugate Addition | 4-Bromopyridine | [Ir(ppy)₂(dtbbpy)]PF₆, Hantzsch ester | DMSO/H₂O | Conjugate Adduct | nih.gov |
This table illustrates typical conditions for radical reactions of bromopyridines. Specific outcomes for this compound would require experimental verification.
Influence of Substituent Effects on Reaction Pathways and Selectivity
The reactivity, reaction pathways, and selectivity of this compound are significantly governed by the electronic and steric properties of its two substituents: the bromine atom at the C2 position and the 2-fluoropropan-2-yl group at the C6 position.
Electronic Effects:
The bromine atom and the fluorine atom within the 2-fluoropropan-2-yl group both exert strong electron-withdrawing effects through induction. This has several consequences:
Redox Potential: The electron-withdrawing nature of the substituents makes the molecule easier to reduce. This facilitates the initial single-electron transfer step required for radical formation, as the reduction potential of the substituted bromopyridine is less negative than that of unsubstituted bromopyridine. nih.gov
Radical Reactivity: The electronic nature of the 6-(2-fluoropropan-2-yl) group influences the properties of the resulting pyridyl radical. The fluorine atom's strong inductive effect on the tertiary alkyl group will modulate the electronic character of the radical, influencing its ambiphilic nature and subsequent reactivity with various trapping agents. nih.gov
Steric Effects:
The 2-fluoropropan-2-yl group is a bulky tertiary alkyl group. Its presence at the C6 position, adjacent to the ring nitrogen, creates significant steric hindrance.
Reaction Selectivity: This steric bulk can direct the regioselectivity of reactions by blocking access to the nitrogen atom and the adjacent C5 position. For example, in metal-catalyzed cross-coupling reactions, the steric hindrance could influence the coordination of the metal center.
Conformational Restriction: The steric interaction between the bulky 2-fluoropropan-2-yl group and the bromine atom can influence the preferred conformation of the molecule, which may impact its interaction with other reagents or catalysts. Studies on similarly crowded pyridine derivatives have shown that bulky substituents can affect the planarity and conjugation within the molecule. researchgate.netnih.gov
The interplay of these electronic and steric factors is crucial in determining the chemical behavior of this compound. The table below provides a qualitative summary of the expected effects of its substituents.
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |
| Bromo (-Br) | C2 | Inductively withdrawing, deactivating | Moderate | Facilitates radical formation via C-Br bond cleavage. nih.gov |
| 2-fluoropropan-2-yl | C6 | Inductively withdrawing (due to F), bulky | High | Sterically hinders approach to N and C5; modulates redox potential. nih.gov |
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 2-bromo-6-(2-fluoropropan-2-yl)pyridine. Analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of each atom's position within the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms. In a typical synthesis, the following proton NMR data has been reported for this compound.
Detailed Research Findings: The aromatic region of the spectrum displays signals corresponding to the three protons on the pyridine (B92270) ring. The proton at the C4 position typically appears as a triplet, resulting from coupling to the two adjacent protons at C3 and C5. The protons at C3 and C5 appear as doublets. The isopropyl group's six methyl protons are equivalent and produce a characteristic doublet in the aliphatic region of the spectrum, with coupling to the fluorine atom.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.69 | t | 7.8 | Pyridine-H4 |
| 7.55 | d | 7.8 | Pyridine-H5 |
| 7.43 | d | 7.8 | Pyridine-H3 |
| 1.75 | d | 19.6 | 2 x CH₃ |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and connectivity.
Detailed Research Findings: The spectrum shows eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C2) and the quaternary carbon attached to the fluorine (Cα) are particularly deshielded. The pyridine ring carbons appear in the aromatic region, while the two equivalent methyl carbons of the isopropyl group are found in the upfield aliphatic region.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 166.4 (d, J=33.1 Hz) | C6 |
| 142.1 | C2 |
| 139.4 | C4 |
| 127.1 | C5 |
| 119.2 | C3 |
| 96.2 (d, J=171.2 Hz) | Cα (CF) |
| 25.5 (d, J=22.6 Hz) | 2 x CH₃ |
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a crucial technique for fluorinated compounds, providing direct information about the fluorine atom's environment.
Detailed Research Findings: The ¹⁹F NMR spectrum of this compound exhibits a single signal, confirming the presence of one fluorine atom. The multiplicity of this signal is a septet due to coupling with the six equivalent protons of the two methyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| -145.2 | sept | 19.6 | C-F |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula.
Detailed Research Findings: The mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic feature is the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The calculated exact mass for C₈H₉BrFN is 217.9906. An experimentally determined value for the protonated molecule [M+H]⁺ would be approximately 218.9979.
| Technique | Ion [M+H]⁺ | Information Obtained |
|---|---|---|
| LCMS (Liquid Chromatography-Mass Spectrometry) | 219.0/221.0 | Molecular weight confirmation and bromine isotope pattern |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies
While specific experimental IR and Raman data for this compound are not widely published in readily accessible literature, the expected vibrational frequencies can be predicted based on the functional groups present in the molecule.
Detailed Research Findings: The IR spectrum would be expected to show characteristic absorption bands for the C-Br stretch, the C-F stretch, and the aromatic C-H and C=C/C=N stretching and bending vibrations of the pyridine ring. The C-F stretching vibration for a tertiary alkyl fluoride (B91410) typically appears in the region of 1100-1000 cm⁻¹. The C-Br stretch is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range. The aromatic pyridine ring would show characteristic peaks around 3100-3000 cm⁻¹ (C-H stretch), 1600-1400 cm⁻¹ (ring stretching), and below 900 cm⁻¹ (out-of-plane C-H bending).
X-ray Crystallography for Solid-State Structural Determination
As of the current date, there is no publicly available information regarding the single-crystal X-ray diffraction analysis of this compound. This technique would provide precise data on bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state, but it requires the formation of a suitable single crystal, which has not been reported.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are relevant)
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. If this molecule were used as a precursor to synthesize chiral derivatives, for example, through a reaction that creates a stereocenter elsewhere in a larger molecule, then chiroptical spectroscopy would become a relevant and powerful tool for determining the enantiomeric purity and absolute configuration of those new compounds. However, for this compound itself, this analysis is not applicable.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For 2-bromo-6-(2-fluoropropan-2-yl)pyridine, DFT calculations, potentially using a basis set like B3LYP/6-311g++(d,p), can be employed to understand its reactivity and electronic behavior. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net
In the context of substituted pyridines, the positions of fluorine and bromine atoms significantly influence the molecule's stability and electronic properties. digitellinc.com For instance, studies on brominated and fluorinated pyridines have shown that the specific substitution pattern can alter the free energy values. researchgate.net DFT calculations would allow for a quantitative analysis of how the 2-bromo and 6-(2-fluoropropan-2-yl) substituents modulate the electron density distribution across the pyridine (B92270) ring. This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack.
Furthermore, DFT can provide insights into the chemical reactivity of related fluorinated radicals through the calculation of their electrophilicity and nucleophilicity parameters. nih.gov This is relevant for understanding potential radical-mediated reactions involving this compound.
Table 1: Hypothetical DFT-Calculated Electronic Properties This table illustrates the type of data that would be generated from DFT calculations for this compound compared to related compounds. The values are for illustrative purposes.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Pyridine | -6.89 | -0.54 | 6.35 | 2.22 |
| 2-Bromopyridine (B144113) | -6.95 | -0.87 | 6.08 | 3.01 |
| 2-Fluoropyridine | -7.01 | -0.75 | 6.26 | 2.85 |
| This compound | -7.15 | -1.02 | 6.13 | 3.50 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational landscape and how it interacts with other molecules, such as solvents or biological macromolecules. nih.gov The 2-fluoropropan-2-yl group at the 6-position of the pyridine ring introduces a degree of flexibility. MD simulations can explore the rotational freedom around the C-C bond connecting this group to the pyridine ring, identifying the most stable conformers and the energy barriers between them.
These simulations are particularly useful for understanding the behavior of molecules in a condensed phase. nih.gov For example, an MD simulation of this compound in a water box would reveal how the molecule orients itself with respect to the surrounding water molecules and would highlight the key intermolecular interactions, such as hydrogen bonding and halogen bonding. figshare.com The bromine atom on the pyridine ring can participate in halogen bonding, an interaction that has been shown to be significant in the crystal packing of halogenated compounds. researchgate.net
MD simulations are also instrumental in studying ligand-protein interactions. nih.gov If this compound were to be investigated as a potential ligand for a protein target, MD simulations could predict its binding mode and the stability of the resulting complex. nih.gov
Transition State Modeling for Reaction Mechanism Elucidation
Understanding the mechanism of a chemical reaction often involves identifying the transition state, which is the highest energy point along the reaction coordinate. Computational modeling is a key tool for elucidating these transient structures. For reactions involving this compound, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, transition state modeling using DFT can provide mechanistic clarity. researchgate.net
For example, in a Suzuki coupling reaction, a common transformation for bromopyridines, DFT calculations can be used to model the energies of the reactants, intermediates, transition states, and products for the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net This allows for the determination of the rate-limiting step of the reaction and provides insights into how the substituents on the pyridine ring influence the reaction energetics. Computational studies on related systems have demonstrated that ligand choice can significantly alter the reaction pathway in metal-catalyzed couplings. acs.org
By modeling the transition states, chemists can rationalize experimental observations and predict how changes to the reaction conditions or the substrate structure will affect the outcome of the reaction.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and analysis. For this compound, these predictions can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of computational chemistry. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of the molecule, typically using DFT with a suitable functional and basis set, the chemical shifts can be predicted. These predicted shifts can then be compared to experimental data to confirm the structure of the synthesized compound. For fluorinated molecules, predicting ¹⁹F NMR chemical shifts can be particularly challenging due to the high electron density around the fluorine nucleus, but modern computational methods have shown good agreement with experimental values. nih.gov
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. researchgate.net This information is useful for assigning the peaks in an experimental IR or Raman spectrum to specific molecular motions, such as C-H stretches, C-F stretches, or ring breathing modes of the pyridine core. Comparing the calculated and observed spectra can provide strong evidence for the proposed molecular structure. researchgate.net
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following table provides an example of what predicted NMR data might look like for the target compound, based on known shifts for similar structures. chemicalbook.comchemicalbook.com
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |
| H-3 | 7.65 | C-2 | 142.5 |
| H-4 | 7.70 | C-3 | 121.0 |
| H-5 | 7.30 | C-4 | 139.8 |
| CH₃ | 1.75 | C-5 | 119.5 |
| C-6 | 165.0 (d, JCF) | ||
| C(CH₃)₂F | 95.0 (d, JCF) | ||
| CH₃ | 25.0 (d, JCF) |
Derivatization and Further Functionalization Strategies
Modification at the Bromine Position via Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine (B92270) ring is the primary site for modification, serving as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures. While specific studies on 2-bromo-6-(2-fluoropropan-2-yl)pyridine are not extensively documented, the reactivity is analogous to that of other 2-bromopyridines. researchgate.net The coupling of the parent compound with various aryl or heteroaryl boronic acids or esters can be achieved, typically using a palladium catalyst like Pd(OAc)₂ or Pd(dppf)Cl₂, a base such as K₂CO₃ or Na₂CO₃, and a suitable solvent system like aqueous isopropanol (B130326) or dioxane. researchgate.net The reaction's efficiency can be influenced by the choice of ligand and reaction conditions.
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgresearchgate.net This method is crucial for synthesizing conjugated systems and has been successfully applied to various bromopyridine derivatives under mild conditions. wikipedia.orgresearchgate.netsoton.ac.uk Copper-free Sonogashira variants have also gained traction, offering a more environmentally benign approach. researchgate.netnih.gov
Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize aminopyridine derivatives by coupling the bromopyridine with a primary or secondary amine. nih.govorganic-chemistry.org The process typically utilizes a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) and a strong base like sodium tert-butoxide (NaOtBu). nih.govresearchgate.netresearchgate.net This method is highly versatile and accommodates a wide range of amines, including those that are volatile. nih.govresearchgate.net
Other Cross-Coupling Reactions: The reactivity of the C-Br bond also allows for other important transformations such as Stille coupling (with organotin reagents) and Negishi coupling (with organozinc reagents), further expanding the synthetic toolbox for creating diverse derivatives. nih.gov
Table 1: Overview of Cross-Coupling Reactions at the Bromine Position This table is illustrative and based on reactions of analogous 2-bromopyridines. Specific conditions for this compound may require optimization.
| Coupling Reaction | Reagents/Catalyst System | Product Type |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd(OAc)₂, K₂CO₃ | 2-Arylpyridines |
| Sonogashira | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base | 2-Alkynylpyridines |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Phosphine Ligand, NaOtBu | 2-Aminopyridines |
| Stille | Organostannane, Pd(PPh₃)₄ | 2-Alkyl/Aryl/Vinylpyridines |
| Negishi | Organozinc reagent, Pd(0) catalyst | 2-Alkyl/Arylpyridines |
Transformation of the 2-fluoropropan-2-yl Group
The 2-fluoropropan-2-yl group is generally considered a stable moiety. As a tertiary alkyl fluoride (B91410), it is relatively resistant to nucleophilic substitution. Literature specifically detailing the transformation of the 2-fluoropropan-2-yl group on this particular pyridine scaffold is scarce.
Introduction of Additional Functionalities onto the Pyridine Ring
Beyond modification at the bromine position, the pyridine ring itself can be further functionalized, although the electron-deficient nature of the ring and the existing substituents present challenges. rsc.org
Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. rsc.orgbeilstein-journals.org For the this compound ring, the C-H bonds at positions 3, 4, and 5 are potential sites for derivatization.
C-4 Functionalization: Methods for selective C-4 functionalization of pyridines, which are historically rare, have been developed. One strategy involves the conversion of the pyridine to a phosphonium (B103445) salt, which can then undergo substitution. acs.org
C-3 and C-5 Functionalization: Regioselective functionalization at the C-3 or C-5 positions is often challenging and can lead to mixtures of isomers. beilstein-journals.org The outcome is highly dependent on the specific directing groups present and the catalytic system employed. rsc.org For instance, palladium-catalyzed C-3 alkenylation of pyridines has been achieved using specific ligands. beilstein-journals.org
Minisci-type Reactions: Radical-based Minisci reactions can introduce alkyl or acyl groups onto the electron-deficient pyridine ring, but often suffer from a lack of regiocontrol between the available positions. acs.org
These C-H activation strategies represent advanced approaches that could potentially be applied to the target molecule to install groups like halogens, alkyls, or aryl groups at the remaining ring positions. nih.govbeilstein-journals.org
Synthesis of Pyridine-Based Ligands and Complex Scaffolds
The structural features of this compound make it an excellent starting material for the synthesis of sophisticated ligands used in coordination chemistry and catalysis. The 2-pyridyl nitrogen and a second donor group introduced via derivatization can chelate to a metal center.
A common strategy involves the displacement of the bromine atom with a nitrogen-containing nucleophile to create bidentate N,N-ligands. For example, a Buchwald-Hartwig amination with an amine that contains another donor atom (e.g., another pyridine, an imidazole) can generate chelating ligands. A procedure using 2-bromo-6-methyl pyridine and trans-1,2-diaminocyclohexane showcases the synthesis of a C₂-symmetric tetradentate ligand. chemspider.com
Furthermore, cross-coupling reactions are instrumental in building more elaborate scaffolds. A Suzuki coupling at the bromine position can attach another heterocyclic ring, leading to bipyridine-type ligands that are fundamental in coordination chemistry. Similarly, a Sonogashira coupling can introduce an alkyne linker, which can then be used in subsequent reactions, such as click chemistry or further couplings, to build larger, multi-component molecular systems or extended metal atom chains (EMACs).
Applications in Advanced Materials Science and Chemical Biology
Building Blocks for Semiconducting Materials (e.g., OLEDs, OPVs, OFETs)
While direct applications of 2-bromo-6-(2-fluoropropan-2-yl)pyridine in commercial semiconducting devices are not yet widely documented, its structural motifs are highly relevant to the field. Pyridine-containing polymers are known for their use in electronic applications due to the electron-deficient nature of the pyridine (B92270) ring, which can facilitate electron transport. mdpi.com The incorporation of fluorine atoms into organic semiconducting materials is a well-established strategy to tune their electronic properties, such as the HOMO/LUMO energy levels, and to enhance their stability and performance in devices like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
The this compound molecule can serve as a key building block for such materials. The bromine atom provides a reactive site for polymerization or functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, which are common methods for synthesizing conjugated polymers. ccspublishing.org.cn The 2-fluoropropan-2-yl group can impart desirable properties to the resulting material, including increased solubility and thermal stability, while also influencing the material's electronic characteristics. For instance, related fluorinated pyridine derivatives, like 5-bromo-2-fluoropyridine, are recognized as ideal building blocks for semiconductors in OLED applications. nih.gov
Below is a table summarizing the characteristics of representative pyridine-based semiconducting polymers, illustrating the potential roles for derivatives of this compound.
| Polymer Type | Monomer Unit Examples | Key Properties & Applications |
| Conjugated Pyridine Polymers | 2,6-disubstituted pyridines | Used in metal ion sensing, demonstrating the tunability of pyridine's electronic properties. mdpi.com |
| Poly(p-phenylenevinylene) (PPV) Analogs | Pyridine-vinylene units | Employed in LEDs; exhibit electroluminescence. |
| Polyfluorene Copolymers | Fluorene and pyridine-based units | Used in OLEDs for improved electron transport and color stability. ccspublishing.org.cn |
Ligands for Metal Complexes in Catalysis and Coordination Chemistry
In the field of coordination chemistry and catalysis, pyridine and its derivatives are fundamental ligands due to the coordinating ability of the nitrogen atom's lone pair of electrons. This compound can function as a monodentate ligand, binding to a metal center through its pyridine nitrogen. The steric bulk and electronic influence of the 2-fluoropropan-2-yl and bromo substituents can modulate the properties of the resulting metal complex, such as its stability, solubility, and catalytic activity.
Furthermore, the bromine atom serves as a crucial functional handle for the synthesis of more complex, multidentate ligands. Through reactions like the Suzuki or Sonogashira coupling, the bromo-pyridine core can be linked to other coordinating moieties, leading to the formation of bidentate, tridentate, or even polydentate ligand systems. These more elaborate ligands can form highly stable and specific complexes with various transition metals, which are essential for many catalytic processes. For example, related 2-bromo-6-alkylaminopyridines have been synthesized and used in attempts to create scaffolded ligands for stabilizing extended metal atom chains (EMACs), which have unique magnetic properties. researchgate.net Similarly, other bromo-pyridines are used to create ligands for metal complexes with applications in materials science and catalysis. semanticscholar.org
The table below presents examples of pyridine-based ligands and their applications in catalysis.
| Ligand Class | Example Ligand Structure | Metal | Catalytic Application |
| Bipyridines | 2,2'-Bipyridine | Palladium | C-C and C-N cross-coupling reactions. |
| Terpyridines | 2,2':6',2''-Terpyridine | Iron, Ruthenium | Oxidation catalysis, supramolecular chemistry. semanticscholar.org |
| Pincer Ligands | Bis(phosphino)pyridine | Iridium, Rhodium | Dehydrogenation reactions. |
| Aminopyridines | 2-Amino-6-methylpyridine | Copper | Amination reactions. georgiasouthern.edu |
Precursors for Fluoroalkylated Heterocycles in Agrochemicals and Functional Materials
The introduction of fluorine-containing groups is a prevalent strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and bioavailability. researchgate.net Fluoroalkylated pyridines are a particularly important class of intermediates in the synthesis of many commercial pesticides. researchgate.netsemanticscholar.orgagropages.com this compound is a valuable precursor in this context. The bromo-substituent acts as a versatile reactive site for introducing other molecular fragments necessary for biological activity, typically through palladium-catalyzed cross-coupling reactions. The fluoroalkylated pyridine core often forms the central scaffold of the final active ingredient.
The importance of trifluoromethylpyridines (TFMPs) as key structural motifs in active agrochemical ingredients is well-documented. semanticscholar.org While the subject compound contains a 2-fluoropropan-2-yl group instead of a trifluoromethyl group, the synthetic principles remain the same. The compound provides a pre-functionalized, fluorinated heterocyclic ring system that can be elaborated into a final product. Notably, patent literature indicates that this compound is used in the synthesis of tyrosine kinase 2 (TYK2) inhibitors, highlighting its role as a key intermediate in medicinal chemistry, a field with significant overlap in synthetic strategies with agrochemical research. chiralen.com
The following table lists examples of commercial agrochemicals that are synthesized from fluorinated pyridine precursors.
| Agrochemical | Type | Key Pyridine Intermediate |
| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine semanticscholar.org |
| Flupyradifurone | Insecticide | 2-chloro-5-(trifluoromethyl)pyridine |
| Picoxystrobin | Fungicide | 2-hydroxy-6-(trifluoromethyl)pyridine agropages.com |
| Flonicamid | Insecticide | 4-(trifluoromethyl)nicotinic acid |
Development of Novel Pyridine-Based Scaffolds for Chemical Probes and Imaging Agents (e.g., PET tracers)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes, or tracers, to visualize and quantify biological processes in vivo. The development of novel PET tracers often requires the synthesis of complex organic molecules labeled with a short-lived positron-emitting radionuclide, most commonly fluorine-18 (B77423) ([¹⁸F]).
This compound represents a promising scaffold for the development of new PET tracers. The bromine atom can be replaced with [¹⁸F]fluoride through nucleophilic aromatic substitution, although this reaction can be challenging on non-activated aromatic rings. A more versatile approach involves converting the bromo-substituent into a more reactive precursor for radiolabeling, such as a stannyl (B1234572) or boronic ester group. These precursors can then undergo efficient, metal-mediated cross-coupling reactions with a source of [¹⁸F]fluoride to introduce the radionuclide.
A highly relevant strategy is the preparation of a radiolabeled synthon, which is then coupled to a larger molecule. For instance, 2-bromo-6-[(¹⁸)F]fluoropyridine has been developed as a synthon for the construction of [¹⁸F]-labeled molecules via palladium-mediated reactions. nih.gov This two-step approach allows for the late-stage introduction of fluorine-18 into complex molecules that may not be suitable for direct fluorination. The 2-fluoropropan-2-yl group on the title compound could serve to modulate the pharmacokinetic properties of the resulting PET tracer, such as its lipophilicity, metabolic stability, and target-binding affinity.
Key strategies for the radiosynthesis of [¹⁸F]-labeled pyridine-based PET tracers are outlined in the table below.
| Radiolabeling Strategy | Precursor Type | Description |
| Nucleophilic Aromatic Substitution (SNA) | Activated Pyridine Ring | Direct displacement of a leaving group (e.g., nitro, trimethylammonium) with [¹⁸F]fluoride. |
| Metal-Mediated Cross-Coupling | Stannyl or Boronic Ester Pyridine | Reaction of an organometallic precursor with an [¹⁸F]-fluorinating agent (e.g., [¹⁸F]Selectfluor bis(triflate)). |
| Synthon Approach | Bromo- or Iodo-Pyridine | The pyridine is first converted to a radiolabeled building block (e.g., 2-bromo-6-[(¹⁸)F]fluoropyridine), which is then coupled to the target molecule. nih.gov |
| Click Chemistry | Azido- or Alkyne-functionalized Pyridine | Cycloaddition reaction with an [¹⁸F]-labeled complementary reactant. |
Future Perspectives and Challenges in Halogenated Pyridine Chemistry
Development of More Sustainable and Greener Synthetic Routes
The synthesis of halogenated pyridines has traditionally relied on methods that often involve harsh conditions, toxic reagents, and significant waste generation. nih.govyoutube.com The drive towards sustainable chemistry is pushing for the development of more environmentally benign alternatives.
Future research will likely focus on several key areas to achieve greener syntheses:
Catalytic Halogenation: Moving away from stoichiometric and often hazardous halogenating agents like elemental bromine or chlorine is a primary goal. Catalytic methods using safer halide sources are gaining prominence. This includes oxidative halogenation using halide salts with clean oxidants like hydrogen peroxide, potentially catalyzed by metal complexes. sci-hub.se
Use of Greener Solvents: Replacing chlorinated or polar aprotic solvents with more sustainable options like water, ethanol (B145695), or even solvent-free conditions is a critical aspect. Microwave-assisted organic synthesis (MAOS) has shown promise in enabling reactions in greener solvents or without any solvent at all, often with reduced reaction times and improved yields. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Multicomponent reactions, which form complex products in a single step from three or more reactants, are highly atom-economical and are being increasingly applied to pyridine (B92270) synthesis. nih.gov
Bio-inspired Catalysis: The use of enzymes or microbes for selective halogenation or for the synthesis of the pyridine core itself represents a frontier in green chemistry. For instance, LanzaTech's process using proprietary microbes to convert waste gas into chemicals like ethanol showcases the potential of biological systems in producing valuable chemical feedstocks sustainably. epa.gov
Table 1: Examples of Greener Synthetic Approaches to Pyridine Derivatives
| Reaction Type | Catalyst/Conditions | Key Advantages | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Bohlmann–Rahtz Pyridine Synthesis | Microwave Flow Reactor, Acetic Acid | Single step, no intermediate isolation, rapid | 86 | beilstein-journals.orgresearchgate.net |
| Multicomponent Pyridine Synthesis | Microwave Irradiation, Ethanol | Short reaction time, high yield, low cost | 82-94 | rsc.org |
| C-H Functionalization of Pyridine N-oxides | Solvent- and Halide-Free | High atom economy, avoids toxic solvents | Good to High | acs.org |
Strategies for Chemo-, Regio-, and Stereoselective Functionalization
The precise installation of functional groups on a pre-existing pyridine ring is a significant challenge due to the electronic nature of the heterocycle, which deactivates it towards electrophilic substitution and directs nucleophilic attack to the ortho and para positions. rsc.org For a molecule like 2-bromo-6-(2-fluoropropan-2-yl)pyridine, further selective functionalization at the remaining C-H positions (C-3, C-4, and C-5) is crucial for creating analogues and exploring structure-activity relationships.
Key strategies and future directions include:
Directed C-H Functionalization: This powerful strategy involves the use of a directing group to guide a metal catalyst to a specific C-H bond. While this often requires extra steps for installing and removing the directing group, recent advances are focused on transient or traceless directing groups. For instance, a palladium-catalyzed direct diarylation of pyridines at the 2- and 6-positions has been achieved using a transient N-methylpyridinium salt strategy. nih.gov
Regiodivergent Synthesis: Developing catalytic systems that can selectively functionalize different positions of the pyridine ring by simply tuning the catalyst, ligand, or reaction conditions is a major goal. For example, photochemical methods harnessing the reactivity of pyridinyl radicals have enabled C4-allylation, a selectivity that contrasts with classical Minisci reactions. acs.org
Overcoming Catalyst Inhibition: The pyridine nitrogen is a notorious Lewis base that can coordinate to and inhibit transition metal catalysts. Strategies to overcome this include the use of pyridine N-oxides or the development of more robust catalysts that are less susceptible to nitrogen coordination. beilstein-journals.org
Stereoselective Functionalization: When introducing new chiral centers, controlling stereochemistry is paramount. The development of asymmetric catalytic methods for the functionalization of pyridines, while challenging, is an area of active research, particularly for creating complex, three-dimensional structures for drug discovery. mdpi.com
Table 2: Modern Methods for Selective Pyridine Functionalization
| Reaction | Position(s) | Catalyst/Reagent | Key Features | Reference(s) |
|---|---|---|---|---|
| Direct Diarylation | C-2, C-6 | Pd(OAc)₂, (MeO)₂SO₂, Cu₂O | Transient activator strategy | nih.gov |
| C-H Alkenylation | C-3 | Pd(OAc)₂, Mono-N-protected amino acid ligand | High C-3 selectivity | beilstein-journals.org |
| C-H Arylation | C-4 | Phosphine (B1218219) Reagent, Halide Nucleophiles | Two-step sequence via phosphonium (B103445) salts | nih.govacs.org |
| Radical Allylation | C-4 | Photochemical, Organocatalytic | Diverges from classical Minisci selectivity | acs.org |
Exploration of Novel Reactivity Patterns for C-F and C-Br Bonds
The carbon-halogen bonds in this compound offer distinct opportunities for synthetic diversification. The C-Br bond is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C-F bond, particularly in the fluoropropyl group, is generally more robust but can be activated under specific conditions.
Future research will focus on:
Orthogonal Reactivity: Developing methods that can selectively activate the C-Br bond in the presence of the C-F bond, and vice-versa. This orthogonality is key to the stepwise and controlled elaboration of the molecule. Palladium-catalyzed cross-coupling reactions are well-established for C-Br bonds, and their selectivity over C-F bonds is typically high. rsc.org
C-F Bond Activation: While challenging due to its high bond dissociation energy, the activation of C-F bonds is a rapidly developing field. mdpi.com This is particularly relevant for the 2-fluoropropan-2-yl moiety. Transition-metal-free methods, for instance using silyl (B83357) radicals, are emerging for the selective defluorinative functionalization of organic fluorides under mild conditions. springernature.com Transition metal complexes, particularly of nickel and rhodium, have also shown the ability to mediate the cleavage of C-F bonds, often in competition with C-H activation. nih.govresearchgate.net
Decarbonylative and Decarboxylative Couplings: Exploring novel cross-coupling strategies that go beyond traditional organometallic reagents. For example, using carboxylic acids or their derivatives as coupling partners in reactions that involve the extrusion of CO or CO₂ can offer new synthetic disconnections and improve the functional group tolerance.
Photoredox and Electrochemical Methods: These techniques can generate highly reactive intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. They offer new avenues for activating both C-Br and C-F bonds through single-electron transfer processes.
Table 3: Strategies for C-X Bond Activation in Halogenated Aromatics
| Bond | Catalyst/Reagent | Transformation | Key Features | Reference(s) |
|---|---|---|---|---|
| C-Br | [RuCl₂(p-cymene)]₂, KOPiv, Na₂CO₃ | C-O Bond Formation | Synthesis of 2-pyridones from 2-bromopyridines | mdpi.com |
| C-Br | Pd-catalyst, Aryl/Heteroaryl Halides | Cross-Coupling | Using pyridine sulfinates as nucleophilic partners | rsc.org |
| C-F | Nickel complexes with bidentate phosphine ligands | Cross-Coupling with Grignard reagents | Activation of typically inert C-F bonds | mdpi.com |
| C-F | Rhodium complexes | Competing C-H and C-F activation | Mechanistic insights into dehydrofluorination | rsc.org |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms presents a significant opportunity to address many of the challenges in halogenated pyridine chemistry. These technologies can offer enhanced safety, improved reaction control, higher yields, and the ability to rapidly generate libraries of compounds for screening.
Key advancements and future perspectives include:
Enhanced Safety: Flow reactors, with their small reaction volumes, allow for the safe handling of hazardous reagents and the exploration of high-temperature and high-pressure reaction conditions that would be dangerous on a large batch scale. sci-hub.se
Process Intensification: Telescoping multiple reaction steps into a single continuous sequence without intermediate purification can dramatically improve efficiency. nih.gov For example, the synthesis of tetrahydronaphthyridines has been achieved via an automated flow process that combines a photoredox-catalyzed step with an intramolecular SNAr cyclization. nih.gov
Rapid Library Synthesis: Automated platforms can perform numerous experiments in parallel or in rapid succession, accelerating the optimization of reaction conditions and the synthesis of compound libraries for drug discovery. researchgate.net This is particularly valuable for exploring the chemical space around a lead compound like a TYK2 inhibitor derived from this compound.
Data-Driven Synthesis: The integration of automated synthesis platforms with machine learning algorithms enables closed-loop optimization, where the system autonomously designs, performs, and analyzes experiments to find the optimal conditions for a desired transformation.
Table 4: Application of Flow Chemistry in Pyridine Synthesis
| Reaction | Platform | Throughput/Time | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Bohlmann–Rahtz Pyridine Synthesis | Microwave Flow Reactor | 5 min residence time | High yield, single regioisomer | beilstein-journals.orgresearchgate.net |
| Hantzsch Dihydropyridine Synthesis | Microwave Flow Reactor | 10 min residence time | Efficient multicomponent reaction | beilstein-journals.org |
| Annulative THN Synthesis | Vapourtec R-series, Uniqsis PhotoSyn | Continuous | Automated, multi-step sequence | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-6-(2-fluoropropan-2-yl)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via halogenation or nucleophilic substitution reactions. For example, bromination of a pre-functionalized pyridine derivative using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) can introduce the bromine atom. The fluoropropan-2-yl group may be introduced via Grignard or Kumada coupling, requiring anhydrous conditions and catalysts such as Pd(PPh₃)₄. Solvent choice (e.g., THF or DMF) and reaction time (12–24 hours) critically impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm substitution patterns and fluorine-bromine interactions (e.g., coupling constants in F NMR).
- XRD : Single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for verifying steric effects from the fluoropropan-2-yl group. Software like SHELXL is used for refinement .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with antiviral targets?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) can model the compound’s binding to viral protease or polymerase active sites. The fluoropropan-2-yl group’s electron-withdrawing effects may enhance binding affinity by forming halogen bonds with residues like Tyr or His. Studies should compare docking scores (e.g., ΔG values) with known inhibitors and validate via mutagenesis assays .
Q. How does the substitution pattern on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
| Position of Substituents | Reactivity in Suzuki Coupling | Catalytic Efficiency |
|---|---|---|
| 2-Bromo, 6-fluoropropan-2-yl | High (Br as leaving group) | Pd(PPh₃)₄, 80–90% yield |
| 3-Bromo analogs | Moderate (steric hindrance) | Reduced efficiency (~50%) |
| The electron-withdrawing fluorine group at position 6 enhances oxidative addition in Pd-catalyzed reactions. Optimized conditions include 1:1.2 substrate:boronic acid ratio and 2 mol% Pd catalyst . |
Q. How should researchers resolve discrepancies in reported biological activities of derivatives across studies?
- Methodological Answer : Contradictions in bioactivity data (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line variability) or impurities. Strategies include:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., MTT assay in triplicate).
- Structural Confirmation : Use XRD or 2D NMR to verify compound integrity.
- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers .
Key Recommendations
- Synthetic Optimization : Prioritize Pd-based catalysts and THF/DMF for cross-coupling.
- Biological Assays : Include negative controls (e.g., fluoropropane-free analogs) to isolate fluorine’s contribution.
- Data Reporting : Disclose purity levels (≥95% by HPLC) and crystallographic parameters (e.g., R-factors) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
